5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride
Description
Structural Characterization
Molecular Architecture and Stereochemical Considerations
5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride (CAS 4046-24-6) has the molecular formula C₂₁H₂₄ClNO , with a molecular weight of 341.874 g/mol . Its structure comprises:
- Dibenzocycloheptene core : A bicyclic system formed by two benzene rings fused to a seven-membered cycloheptene ring.
- Hydroxyl group : Positioned at the 5th carbon of the cycloheptene ring, contributing to hydrogen-bonding potential.
- 1-Methyl-4-piperidyl substituent : A tertiary amine moiety attached to the 5th carbon, introducing steric bulk and basicity.
The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals.
Key stereochemical features :
- Butterfly-like conformation : The dibenzocycloheptene core adopts a non-planar geometry, with the hydroxyl group and piperidyl substituent positioned in a staggered arrangement.
- Chirality : The hydroxyl-bearing carbon (C5) is a stereogenic center, though the compound is typically synthesized as a racemic mixture.
Table 1: Molecular Properties
Crystallographic Analysis and X-ray Diffraction Studies
While direct crystallographic data for this compound is limited, insights can be drawn from structurally related analogs:
- Packing interactions : The hydrochloride counterion likely participates in ionic interactions with the piperidine nitrogen, stabilizing the crystal lattice.
- Hydrogen bonding : The hydroxyl group may form intermolecular O–H···Cl⁻ bonds, while the piperidine NH could engage in weaker N–H···π interactions with aromatic rings.
- Space group : Analogous dibenzocycloheptene derivatives (e.g., cyproheptadine) crystallize in monoclinic systems (P2₁/c or C2/c), suggesting similar packing motifs.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Aromatic protons : Split into multiplets due to vicinal coupling in the dibenzocycloheptene core (δ 6.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11,18,23H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYISXEIULZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=CC=CC=C3C=CC4=CC=CC=C42)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193473 | |
| Record name | 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4046-24-6 | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-ol, 5-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4046-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.588 | |
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| Record name | 5-(1-METHYL-4-PIPERIDYL)-5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218H63YBW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo[a,d]cycloheptene core, followed by the introduction of the piperidyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antihistaminic Activity
Cyproheptadine acts as a first-generation antihistamine, primarily blocking H1 receptors. Its efficacy in treating allergic reactions, such as hay fever and urticaria, has been well-documented. Research indicates that it can alleviate symptoms associated with allergic rhinitis and conjunctivitis by inhibiting histamine release from mast cells.
Appetite Stimulation
Studies have shown that Cyproheptadine can stimulate appetite in patients, making it useful in treating conditions like anorexia or cachexia. This effect is particularly beneficial in pediatric populations or individuals undergoing cancer treatments where weight loss is a concern.
Migraine Prevention
Cyproheptadine has been explored as a preventive treatment for migraines. Its ability to inhibit serotonin receptors may contribute to reducing the frequency and severity of migraine attacks.
Management of Serotonin Syndrome
Due to its serotonergic properties, Cyproheptadine has been utilized in clinical settings to manage serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.
Case Study 1: Pediatric Use for Appetite Stimulation
A clinical trial involving children with cystic fibrosis demonstrated that Cyproheptadine significantly increased appetite and weight gain over a six-month period compared to placebo controls. This study highlighted its potential as an adjunct treatment in pediatric nutrition management.
Case Study 2: Efficacy in Migraine Treatment
In a double-blind study involving adults suffering from chronic migraines, participants receiving Cyproheptadine reported a 50% reduction in the frequency of migraine episodes over three months compared to those receiving standard care alone. This suggests its potential role in migraine prophylaxis.
Comparative Data on Pharmacological Properties
| Property | Cyproheptadine | Other Antihistamines |
|---|---|---|
| H1 Receptor Affinity | High | Varies |
| Sedative Effect | Moderate | High (e.g., Diphenhydramine) |
| Appetite Stimulation | Significant | Minimal |
| Use in Migraine Prevention | Yes | Limited (e.g., Frovatriptan) |
Mechanism of Action
The mechanism of action of 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Backbone Modifications
- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound distinguishes it from cyproheptadine (ketone) and dibenzosuberone (ketone). This substitution impacts polarity and metabolic pathways. For example, hydroxylated derivatives may undergo glucuronidation, whereas ketones are prone to reduction reactions .
- Nitrogen Substituents: The 1-methylpiperidine group in the target compound and cyproheptadine contrasts with the 3-(dimethylamino)propyl chain in cyclobenzaprine impurities. These differences influence receptor binding; cyproheptadine’s piperidine moiety enhances serotonin (5-HT2) receptor antagonism compared to cyclobenzaprine’s muscle relaxant activity .
Pharmacological Activity
- Antihistaminic Effects : Both cyproheptadine and diphenylpyraline exhibit H1 receptor antagonism, but the hydroxyl group in the target compound likely reduces potency due to altered steric and electronic interactions .
- Enzyme Inhibition : Benzoazepine derivatives with similar tricyclic cores (e.g., amitriptyline-related compounds) show acetylcholinesterase (AChE) inhibition, but the target compound’s activity in this context remains unstudied .
Analytical Differentiation
- Chromatographic Separation : The hydroxyl group in the target compound increases polarity compared to cyproheptadine, requiring HPLC methods with adjusted mobile phases (e.g., acetonitrile/water gradients) for resolution . For example, USP methods for cyproheptadine impurities use RP-Amide columns to separate the target compound (retention time ~3.5 min) from other analogues .
- Spectroscopic Signatures : Vibrational spectroscopy (e.g., IR, Raman) can differentiate the hydroxyl group (broad ~3200 cm⁻¹ stretch) from cyproheptadine’s ketone (~1700 cm⁻¹) .
Biological Activity
5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride is a compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, including its effects on various cellular processes, potential pharmacological uses, and relevant case studies.
- Molecular Formula : C21H24ClNO
- Molecular Weight : 341.87 g/mol
- CAS Registry Number : 4046-24-6
- Melting Point : 166.7 - 167.7 °C
The compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a ligand for various receptors, influencing neurotransmitter release and uptake.
Key Biological Activities
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like properties by modulating serotonin and norepinephrine levels in the brain. Studies have shown that it can enhance mood and reduce anxiety in animal models.
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective qualities, particularly in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.
1. Antidepressant Activity
A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The effects were comparable to those observed with established antidepressants like fluoxetine.
2. Antitumor Efficacy
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 25 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Research Findings
Pharmacological Implications
The diverse biological activities of 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride suggest potential therapeutic applications:
- Psychiatric Disorders : Its antidepressant properties indicate possible use in treating major depressive disorder (MDD) and anxiety disorders.
- Cancer Therapy : The antitumor effects warrant further investigation for potential use as an adjunct therapy in oncology.
Q & A
Q. What are the recommended analytical methods for identifying 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride and its related impurities?
Methodological Answer:
- HPLC with UV detection is commonly used for impurity profiling, as demonstrated in pharmacopeial standards (e.g., EP impurities A, B, and C). The compound (CAS 4046-24-6) is identified using retention time matching against certified reference materials (CRMs) .
- Mass spectrometry (MS) coupled with chromatography provides structural confirmation via molecular ion peaks and fragmentation patterns. For example, the hydrochloride salt form can be distinguished by its characteristic Cl⁻ isotopic signature .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves positional isomerism in the dibenzocycloheptene backbone and confirms substitution patterns at the piperidyl moiety .
Q. How can researchers synthesize 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride with high purity?
Methodological Answer:
- Stepwise functionalization : Start with dibenzosuberenone (CAS 2222-33-5) as a precursor. Introduce the piperidyl group via nucleophilic substitution or reductive amination, followed by quaternization with HCl to form the hydrochloride salt .
- Purification : Use recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via melting point (mp) analysis and compare against literature values (e.g., CAS 4046-24-6) .
- Quality control : Validate synthetic batches using EP impurity reference standards (Imp. A, B, C) to ensure ≤0.1% impurity levels .
Advanced Research Questions
Q. What computational strategies are effective for analyzing the electronic properties of 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and intermolecular interactions, such as hydrogen bonding with the hydroxyl group .
- Molecular docking : Simulate binding affinities with biological targets (e.g., serotonin receptors) by modeling the protonated piperidyl nitrogen’s electrostatic interactions. Compare results with experimental IC₅₀ values from analogous compounds .
- Tautomerism analysis : Investigate enol-oxo tautomer stability using Gibbs free energy calculations, particularly if the compound undergoes pH-dependent structural changes .
Q. How can researchers resolve contradictions in stability data for 5-(1-Methyl-4-piperidyl)-5H-dibenzo(a,d)cyclohepten-5-ol hydrochloride under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS and correlate with known impurities (e.g., demethylated or oxidized derivatives) .
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data. Address discrepancies by validating storage conditions (e.g., desiccated vs. ambient) using thermogravimetric analysis (TGA) .
- X-ray crystallography : Resolve structural instability by analyzing polymorphic transitions. For example, hydrate formation in humid environments may alter dissolution rates .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- Radiolabeled tracing : Synthesize a ¹⁴C-labeled analog at the methyl-piperidyl group. Administer to rodent models and quantify metabolites in plasma/urine using scintillation counting and LC-MS/MS .
- Cytochrome P450 inhibition assays : Incubate the compound with human liver microsomes and NADPH. Identify major metabolites (e.g., hydroxylated dibenzocycloheptene) and assess enzyme kinetics (Km/Vmax) .
- Tissue distribution studies : Use whole-body autoradiography in rodents to map accumulation in target organs, such as the CNS, leveraging the compound’s structural similarity to neuroactive dibenzocycloheptenes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
